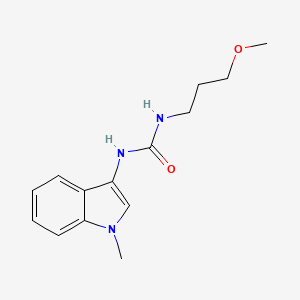

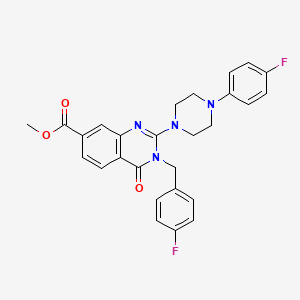

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of compounds that have been synthesized for various purposes, including biological activities and material science applications. Its complex structure indicates potential for diverse reactivity and interactions due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of related compounds involves multistep chemical reactions, including the formation of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines and nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides, highlighting the complexity of synthesizing such molecules (Burke et al., 2011). Another method involves Pd-catalyzed reactions for constructing similar structures, indicating the versatility in synthetic approaches (Dhami et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an isoquinoline core, a nitrobenzamide moiety, and other substituents that influence its overall geometry and electronic properties. X-ray crystallography and NMR studies are crucial in determining the precise structure and conformations of these molecules.

Chemical Reactions and Properties

Compounds with similar frameworks undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic structures. The presence of nitro groups and other functional groups allows for selective modifications and transformations (Peng & Zhu, 2001).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

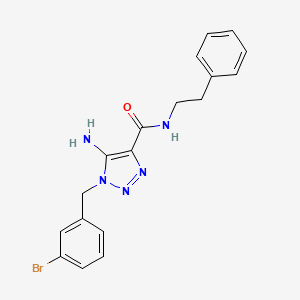

Synthesis Techniques : A study by Dhami et al. (2009) elaborated on the synthesis of close analogues of water-soluble PARP-1 inhibitor 5-AIQ, which are related to N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide. They used Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, resulting in various isomers and demonstrating different formation pathways for these isomers (Dhami et al., 2009).

Structural Analysis : The study by Vangala et al. (2013) investigated the formation of molecular complexes of an antibacterial agent, nitrofurantoin (NF), with various pyridyl bases. The research is relevant because it provides insights into the structural characteristics of nitrobenzamide derivatives, which are structurally similar to the chemical (Vangala, Chow, & Tan, 2013).

Potential Therapeutic Applications

Cancer Research : A study by Xu et al. (2005) focused on benzamide analogues, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide. These analogues, sharing structural features with the chemical , were evaluated as ligands for sigma-2 receptors in vitro, indicating potential applications in cancer research (Xu et al., 2005).

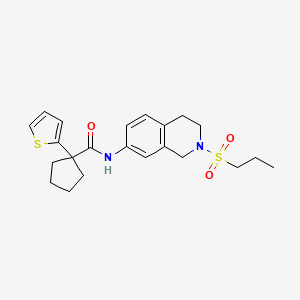

Antimicrobial Activity : Research by Wang et al. (2019) on novel nitrobenzamide derivatives, similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide, indicated significant in vitro antitubercular activity. This suggests potential applications in developing antimicrobial agents (Wang et al., 2019).

Pharmacological Research

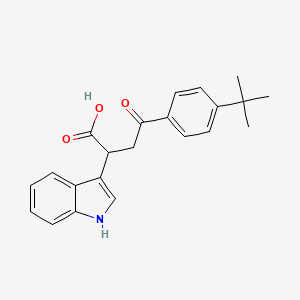

- Metabolite Analysis : The study by Umehara et al. (2009) identified metabolites of a related compound, YM758, a novel inhibitor of the If current channel. Their research in human urine, plasma, and feces could provide insights relevant to the metabolism of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide (Umehara et al., 2009).

Biophysical and Biochemical Research

- Coordination Compounds Study : A paper by Jansa et al. (2007) discussed the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds, related to the chemical , were tested for their catalytic properties in various reactions, contributing to the understanding of their biochemical behavior (Jansa et al., 2007).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-17-8-9-19(13-22(17)28(30)31)24(29)26-15-23(20-7-4-11-25-14-20)27-12-10-18-5-2-3-6-21(18)16-27/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNWIBOFNUJWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)